DCLK1 Kinase Inhibition: XMD-17-51 vs. Baseline Control in Cell-Free Enzymatic Assay
XMD-17-51 demonstrates potent inhibition of DCLK1 kinase activity in a cell-free enzymatic assay with an IC50 of 14.64 nM [1]. This represents a quantifiable functional differentiation from NUAK1-selective inhibitors such as WZ4003 and HTH-01-015, which are not reported to possess DCLK1 inhibitory activity. The assay establishes DCLK1 as a direct biochemical target of XMD-17-51 beyond its primary NUAK1 engagement.
| Evidence Dimension | DCLK1 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 14.64 nM |
| Comparator Or Baseline | Baseline: DMSO vehicle control; Comparators WZ4003 and HTH-01-015: DCLK1 inhibition not reported |
| Quantified Difference | XMD-17-51 uniquely demonstrates nanomolar DCLK1 inhibition among NUAK1-targeting comparators |
| Conditions | Cell-free enzymatic kinase assay using recombinant DCLK1 |
Why This Matters
For researchers investigating DCLK1-driven cancer stem cell biology or seeking dual NUAK1/DCLK1 inhibition in NSCLC models, XMD-17-51 is the only compound among major NUAK1 inhibitors that provides validated nanomolar DCLK1 engagement.
- [1] Yang WQ, Zhao WJ, Zhu LL, Xu SJ, Zhang XL, Liang Y, Ding XF, Kiselyov A, Chen G. XMD-17-51 Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression. Front Pharmacol. 2021 Mar 8;12:603453. View Source
